3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde

描述

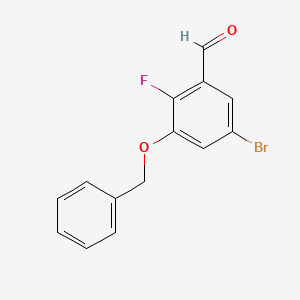

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde is a halogenated benzaldehyde derivative with a benzyloxy group at position 3, bromine at position 5, and fluorine at position 2. Its molecular formula is C₁₄H₁₀BrFO₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The benzyloxy group acts as a protective moiety for hydroxyl groups, while the halogen substituents (Br and F) influence electronic properties and reactivity.

属性

IUPAC Name |

5-bromo-2-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCAMWNHYQHJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(benzyloxy)-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions: 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products:

Oxidation: 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid.

Reduction: 3-(Benzyloxy)-5-bromo-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties

作用机制

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing signaling pathways and cellular processes .

相似化合物的比较

Halogenated Benzaldehyde Derivatives

Key Compounds:

- 3,4,5-Trifluorobenzaldehyde (C₇H₃F₃O): Features three fluorine atoms, enhancing electrophilicity due to strong electron-withdrawing effects.

- 2,6-Dibromobenzaldehyde (C₇H₄Br₂O): Bromine at positions 2 and 6 increases molecular weight (263.91 g/mol) and steric hindrance compared to the target compound.

| Property | 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde | 3,4,5-Trifluorobenzaldehyde | 2,6-Dibromobenzaldehyde |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀BrFO₂ | C₇H₃F₃O | C₇H₄Br₂O |

| Molecular Weight (g/mol) | 309.14 | 172.10 | 263.91 |

| Key Substituents | Br (C5), F (C2), O-Benzyl (C3) | F (C3, C4, C5) | Br (C2, C6) |

| Reactivity | Moderate electrophilicity (benzyloxy is EDG) | High electrophilicity (F is EWG) | Moderate electrophilicity (Br is EWG) |

Key Insight : The trifluorinated analog exhibits greater electrophilicity due to cumulative electron-withdrawing effects, while the target compound’s benzyloxy group provides steric protection and synthetic flexibility .

Hydroxy vs. Benzyloxy Derivatives

Key Compound:

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₅BrFO₂): Replaces the benzyloxy group with a hydroxyl group at position 2.

| Property | This compound | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde |

|---|---|---|

| Solubility | Low (lipophilic due to benzyloxy) | Moderate (polar hydroxyl group) |

| Stability | Stable under acidic conditions | Prone to oxidation or H-bonding |

| Synthetic Use | Protective group strategy | Direct reactivity in nucleophilic additions |

Key Insight : The hydroxyl analog is more reactive in nucleophilic reactions but less stable, whereas the benzyloxy group in the target compound enhances stability for multi-step syntheses .

Ether-Substituted Analogs

Key Compounds:

- 3-Bromo-5-(methoxymethoxy)benzaldehyde (C₁₀H₁₁BrO₃): Smaller methoxymethoxy group at C5.

- 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (C₁₅H₁₁BrF₃O₂): Trifluoromethylbenzyloxy group introduces strong EWG effects.

| Property | Target Compound | 3-Bromo-5-(methoxymethoxy)benzaldehyde | 5-Bromo-2-{[3-(CF₃)benzyl]-oxy}benzaldehyde |

|---|---|---|---|

| Substituent Electronic Effect | Benzyloxy (mild EDG) | Methoxymethoxy (EDG) | Trifluoromethylbenzyloxy (strong EWG) |

| Molecular Weight (g/mol) | 309.14 | 273.10 | 379.16 |

| Application | Intermediate for protected aldehydes | Simplified ether cleavage | Enhanced electrophilicity for coupling |

Key Insight : The trifluoromethylbenzyloxy analog’s electron-withdrawing nature significantly activates the aldehyde for cross-coupling reactions, unlike the target compound’s benzyloxy group .

Boronate Ester Analogs

Key Compound:

- 5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde (C₁₃H₁₄BBrFO₃): Features a boronate ester for Suzuki-Miyaura coupling.

| Property | Target Compound | Boronate Ester Analog |

|---|---|---|

| Functional Group | Aldehyde + benzyloxy | Aldehyde + boronate ester |

| Synthetic Application | Hydroxyl protection | Cross-coupling reactions |

| Reactivity | Limited to aldehyde reactions | Versatile in C–C bond formation |

Key Insight : The boronate ester variant is tailored for metal-catalyzed reactions, while the target compound prioritizes protective-group chemistry .

生物活性

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde is an organic compound with notable potential in various biological applications. Its unique structure, featuring both bromine and fluorine substituents, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

- Chemical Formula : C10H8BrF O2

- Molecular Weight : 251.07 g/mol

- CAS Number : 2624417-13-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential interactions with biomolecules.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzaldehyde have been evaluated for their efficacy against various bacterial strains. The introduction of halogens often increases the compound's lipophilicity, facilitating better penetration into microbial membranes.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzaldehyde Derivative A | 32 | E. coli |

| Benzaldehyde Derivative B | 16 | S. aureus |

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been widely studied, with some compounds demonstrating promising results in inhibiting cancer cell proliferation. For example, studies indicate that modifications to the benzaldehyde structure can enhance cytotoxicity against various cancer cell lines.

- Case Study : A study on substituted benzaldehydes showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : The presence of halogens may facilitate the generation of ROS, leading to oxidative stress in target cells.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of benzaldehyde to evaluate their biological activities systematically. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。